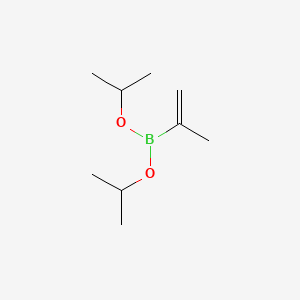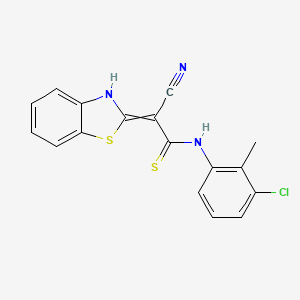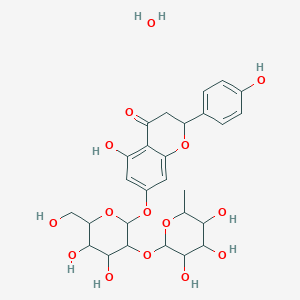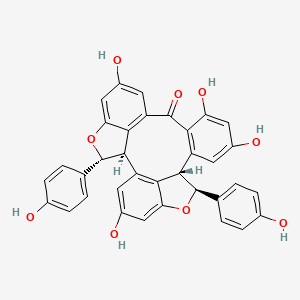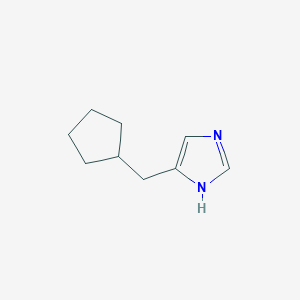
4-(Cyclopentylmethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopentylmethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The cyclopentylmethyl group attached to the imidazole ring adds unique chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylmethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentylmethylamine with glyoxal and ammonia or an ammonium salt. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to promote cyclization, forming the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclopentylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopentylmethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 4-(Cyclopentylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the cyclopentylmethyl group may enhance the compound’s binding affinity and selectivity for certain targets, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: The parent compound, lacking the cyclopentylmethyl group.
2-Methylimidazole: A methyl-substituted imidazole with different chemical properties.
4-(Cyclohexylmethyl)-1H-imidazole: Similar structure but with a cyclohexylmethyl group instead of cyclopentylmethyl.
Uniqueness
4-(Cyclopentylmethyl)-1H-imidazole is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
5-(cyclopentylmethyl)-1H-imidazole |
InChI |
InChI=1S/C9H14N2/c1-2-4-8(3-1)5-9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11) |
InChI-Schlüssel |
BNZCXWXVEOJYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
![2H-Naphtho[2,1-c]pyran-7-carboxylic acid, 2-(3-furanyl)-6-(beta-D-glucopyranosyloxy)-1,4,6,6a,9,10,10a,10b-octahydro-9-hydroxy-6a,10b-dimethyl-4-oxo-, methyl ester, (2S,6S,6aR,9R,10aS,10bS)-](/img/structure/B12434642.png)
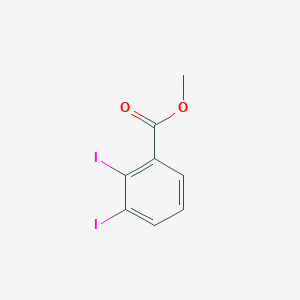


![3-(3-hydroxy-4-methoxyphenyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12434658.png)
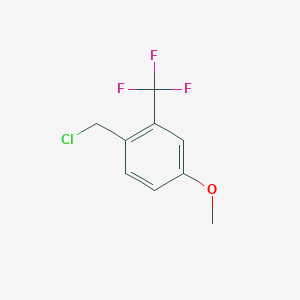
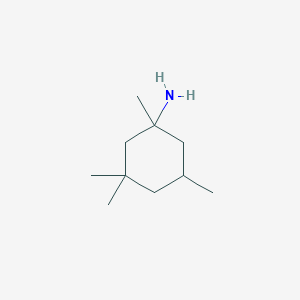
![potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12434694.png)
![Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate](/img/structure/B12434697.png)
